
Subamolide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Subamolide B is a natural product found in Cinnamomum subavenium with data available.
Scientific Research Applications
1. Anticancer Properties in Cutaneous Squamous Cell Carcinoma
Subamolide B, a compound isolated from the medicinal plant Cinnamomum subavenium, demonstrates potent cytotoxicity against various human skin cancer cell lines, specifically cutaneous squamous cell carcinoma (SCC). It induces cell death via apoptosis, involving pathways such as FasL/Fas, mitochondria, and endoplasmic reticulum (ER) stress. This suggests its potential application in cutaneous SCC therapy or as a lead for developing new chemotherapeutic agents (Yang et al., 2013).
2. Effects on Human Melanoma Cells
Subamolide E, related to this compound, extracted from Cinnamomum subavenium, exhibits significant cytotoxic effects against human skin cancer melanoma cells, including DNA damage and caspase-dependent apoptotic pathways. It also displays antimigratory activities, suggesting its potential as a chemotherapeutic agent for skin melanoma treatment (Wang et al., 2011).
3. Application in Urothelial Carcinoma
Subamolide A, similar to this compound, shows promise in treating human urothelial carcinoma. It induces apoptosis in cancerous urothelial cell lines, impacting mitochondrial functions and activating pathways like p53 and ERK1/2. This aligns with the traditional use of Cinnamomum subavenium stems in treating carcinoma (Liu et al., 2011).
4. Impact on Lung Cancer Cells
Subamolide A induces cell death in human non-small cell lung cancer cell lines by triggering mitotic catastrophe followed by apoptosis. It activates stress responses and significantly reduces tumor size in an animal model, indicating its potential as an anticancer agent for lung cancer (Hung et al., 2013).
5. Antioxidant Properties
Subamolide C and E from Cinnamomum subavenium and Cinnamomum kotoense demonstrate significant antioxidant properties. Their radical scavenging capabilities suggest potential roles in cancer prevention and as ingredients in cosmetic or therapeutic applications (Cheng et al., 2012).
Properties
Molecular Formula |
C20H36O4 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(3E,4R,5R)-4-hydroxy-5-methoxy-5-methyl-3-tetradecylideneoxolan-2-one |
InChI |
InChI=1S/C20H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(21)20(2,23-3)24-19(17)22/h16,18,21H,4-15H2,1-3H3/b17-16+/t18-,20-/m1/s1 |
InChI Key |
YLCXJNOKPGBEPM-DPBVHHOFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/1\[C@H]([C@](OC1=O)(C)OC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=C1C(C(OC1=O)(C)OC)O |
Synonyms |
subamolide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Piperidinamine,N-[(2-methoxyphenyl)methyl]-2-phenyl-,(2S,3S)-](/img/structure/B1258222.png)

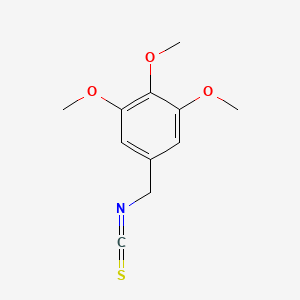
![1-Hexyl-3-[4-[[4-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]sulfamoyl]phenyl]urea](/img/structure/B1258229.png)
![L-Phenylalanine, N-[(2S)-2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-4-(2-thiazolyl)-](/img/structure/B1258230.png)
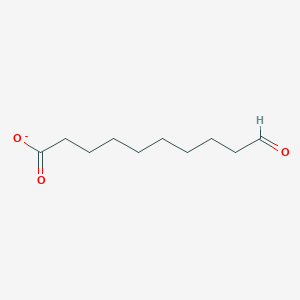
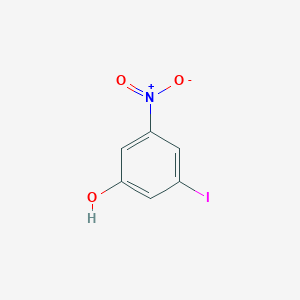

![(1S,9R,10R,16R)-16-methyl-4-[(1S,5R,9R,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-yl]-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1258236.png)
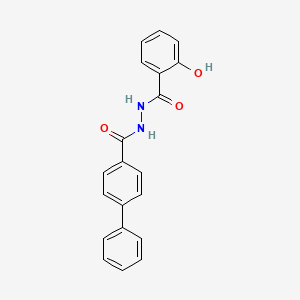
![N-[4-[(3-Aminobutyl)amino]butyl]carbamic acid 2-[(6-guanidinohexyl)amino]-2-oxoethyl ester](/img/structure/B1258241.png)
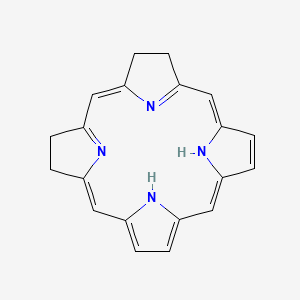

![3-(4-Chloro-phenyl)-8-methyl-2-(3-phenyl-[1,2,4]oxadiazol-5-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1258244.png)
